![molecular formula C18H19N3O2S B5677488 isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5677488.png)
isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate
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Overview
Description
The compound isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate is of interest due to its structural components, which include a thieno[2,3-d]pyrimidin-4-yl moiety linked to a benzoate ester. Such structures are often explored for their potential in various applications, including the development of new materials, pharmaceuticals, and biological activities.
Synthesis Analysis
Research into related compounds often involves multi-step syntheses that incorporate strategies for constructing complex heterocyclic systems. For example, Toplak et al. (1999) describe the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the synthesis of various heterocyclic systems, indicating a general approach that may be applicable to synthesizing similar compounds (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Molecular Structure Analysis
The molecular structure of related compounds has been studied through methods like X-ray crystallography, which provides detailed insights into the arrangement of atoms within a molecule and the conformation of the molecular framework. Moser et al. (2005) conducted a detailed analysis of a complex molecule's crystal structure, revealing the intricacies of its molecular geometry (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present and the overall molecular structure. Reactions involving the thieno[2,3-d]pyrimidin moiety and its derivatives can lead to a wide range of products, serving as key intermediates in the synthesis of more complex molecules. Alagarsamy et al. (2007) explored the synthesis and biological activity of thieno[2,3-d]pyrimidin derivatives, highlighting their potential in developing new pharmacologically active compounds (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
properties
IUPAC Name |
propan-2-yl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10(2)23-18(22)13-5-7-14(8-6-13)21-16-15-11(3)12(4)24-17(15)20-9-19-16/h5-10H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNNGNGCTTXMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)C(=O)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate |
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